molecular formula C7H20O2SSi2 B12325075 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol

3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol

Katalognummer: B12325075
Molekulargewicht: 224.47 g/mol
InChI-Schlüssel: PZGPRZLVHMCDHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol is a compound with the molecular formula C7H20O2SSi2 and a molecular weight of 224.47 g/mol . . This compound is part of the organosilicon family, which is known for its unique properties and applications in various fields.

Vorbereitungsmethoden

The synthesis of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol typically involves the reaction of functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol using a photoinitiated thiol-ene click reaction . This method is efficient and yields the desired product in near-quantitative amounts. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and consistency of the product.

Analyse Chemischer Reaktionen

3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol involves its ability to form stable bonds with various substrates through its thiol and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, enhancing the properties of the materials it is incorporated into .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol include:

What sets this compound apart is its unique combination of hydroxyl and thiol groups, which provide enhanced reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C7H20O2SSi2

Molekulargewicht

224.47 g/mol

IUPAC-Name

3-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol

InChI

InChI=1S/C7H20O2SSi2/c1-11(2,7-5-6-10)9-12(3,4)8/h8,10H,5-7H2,1-4H3

InChI-Schlüssel

PZGPRZLVHMCDHB-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(CCCS)O[Si](C)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.